



G-Pen-GRGDSPCA: A Potent Tool for Elucidating Integrin Signaling Pathways

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Compound of Interest		
Compound Name:	G-Pen-GRGDSPCA	
Cat. No.:	B1638816	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G-Pen-GRGDSPCA is a synthetic, cyclic peptide that serves as a high-affinity ligand for several integrin subtypes. Its structure, H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH with a disulfide bridge between Penicillamine (Pen) at position 2 and Cysteine (Cys) at position 9, confers significant conformational constraint. This cyclization dramatically increases its binding affinity and selectivity for certain integrins compared to its linear counterparts, making it an invaluable tool for studying the intricacies of integrin-mediated signal transduction.[1][2][3] The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-established recognition motif for a significant subset of the integrin family, which are heterodimeric cell surface receptors crucial in cell adhesion, migration, proliferation, and survival.[3][4][5]

Integrins transduce signals bidirectionally across the plasma membrane ("inside-out" and "outside-in" signaling).[6][7] Upon binding to extracellular matrix (ECM) proteins or synthetic ligands like **G-Pen-GRGDSPCA**, integrins cluster and activate intracellular signaling cascades. A key initial event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a scaffold for numerous signaling proteins, leading to the activation of pathways such as the ERK/MAPK and PI3K/Akt cascades.[5][8]

This document provides detailed application notes and experimental protocols for utilizing **G-Pen-GRGDSPCA** to investigate integrin signaling pathways.



Product Information

Property	Value
Full Sequence	H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala- OH
One-Letter Sequence	G-Pen-GRGDSPCA (disulfide bridge: Pen2- Cys9)
Molecular Formula	C35H57N13O14S2
Molecular Weight	948.04 g/mol
CAS Registry Number	126716-28-7
Storage Conditions	-20°C
Primary Target ανβ3 and other RGD-binding integrin	

Quantitative Data: Comparative Binding Affinities of RGD Peptides

While specific IC50 values for **G-Pen-GRGDSPCA** are not readily available in the public domain, the following table summarizes representative binding affinities of linear and cyclic RGD peptides to various integrin subtypes. This data highlights the significantly enhanced affinity conferred by cyclization.

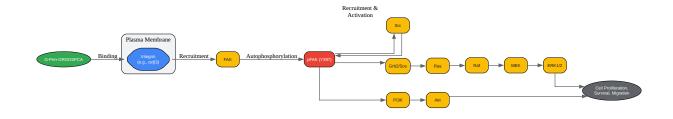
Peptide	Integrin Subtype	IC50 (nM)	Reference
Linear RGD	ανβ3	89	[7]
GRGDSPK (linear)	ανβ3	12.2	[7]
Cyclic RGD Pentapeptide	ανβ3	Subnanomolar range reported	[1]
Echistatin (disintegrin)	ανβ3	0.46	[7]
Echistatin (disintegrin)	α5β1	0.57	[7]
Echistatin (disintegrin)	αΙΙbβ3	0.9	[7]



Note: The binding affinity of **G-Pen-GRGDSPCA** is expected to be in a similar range to other cyclic RGD peptides, demonstrating a significantly higher affinity than linear RGD peptides.

Signaling Pathways and Experimental Workflows Integrin-Mediated Activation of FAK and Downstream Pathways

Binding of **G-Pen-GRGDSPCA** to integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK), a critical step in "outside-in" signaling. Activated FAK (pFAK) triggers several downstream pathways, including the Ras-ERK/MAPK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration.



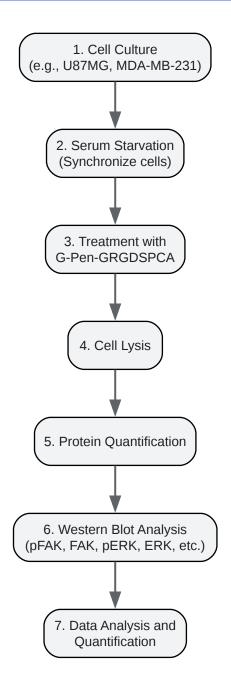
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Integrin-FAK Signaling Cascade

Experimental Workflow for Studying Integrin Signaling

The following workflow outlines the key steps to investigate the effect of **G-Pen-GRGDSPCA** on integrin-mediated signaling.





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Workflow for Signaling Analysis

Experimental Protocols Protocol 1: Cell Adhesion Assay

This protocol is adapted from methodologies used for other RGD-containing peptides and is designed to quantify the ability of **G-Pen-GRGDSPCA** to mediate cell adhesion.[4][9]



Materials:

- 96-well tissue culture plates
- G-Pen-GRGDSPCA
- Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- Cells expressing target integrins (e.g., HeLa, HUVECs, U87MG glioblastoma cells)
- Serum-free cell culture medium
- Crystal Violet solution (0.2% in 20% methanol)
- Solubilization buffer (e.g., 1% SDS)

Procedure:

- Plate Coating:
 - Dissolve G-Pen-GRGDSPCA in PBS to a final concentration of 1-10 μg/mL.
 - \circ Add 100 µL of the peptide solution to each well of a 96-well plate.
 - As a negative control, coat wells with a scrambled peptide or BSA alone.
 - Incubate the plate overnight at 4°C.
 - The next day, wash the wells three times with PBS to remove any unbound peptide.
 - Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
 - Wash the wells three times with PBS.
- Cell Seeding:



- Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
- Add 100 μL of the cell suspension to each well.
- Incubate for 1-2 hours at 37°C in a CO2 incubator.
- Quantification of Adherent Cells:
 - Gently wash the wells twice with PBS to remove non-adherent cells.
 - Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
 - Stain the cells with 0.2% Crystal Violet solution for 20 minutes.
 - Wash the wells extensively with water and allow them to air dry.
 - Solubilize the dye by adding 100 μL of 1% SDS to each well.
 - Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of FAK and ERK Activation

This protocol details the investigation of downstream signaling events following integrin engagement by **G-Pen-GRGDSPCA**.

Materials:

- 6-well tissue culture plates
- G-Pen-GRGDSPCA
- Cells expressing target integrins
- Serum-free medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-pFAK Tyr397, anti-FAK, anti-pERK1/2, anti-ERK1/2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
 - Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
 - Serum-starve the cells for 12-24 hours.
 - Treat the cells with various concentrations of G-Pen-GRGDSPCA (e.g., 0, 1, 10, 100 nM)
 for different time points (e.g., 0, 5, 15, 30, 60 minutes).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with 100 μL of ice-cold lysis buffer per well.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- Western Blotting:
 - Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to total protein levels.

Application in Drug Development

The ability of **G-Pen-GRGDSPCA** to specifically interact with integrins makes it a valuable tool in drug development.

- Target Validation: Use G-Pen-GRGDSPCA to confirm the role of specific integrins in disease models, such as cancer cell migration and angiogenesis.
- Screening Assays: Develop competitive binding assays using labeled G-Pen-GRGDSPCA to screen for small molecule inhibitors of integrin-ligand interactions.
- In Vivo Imaging: Conjugation of G-Pen-GRGDSPCA to imaging agents can allow for the visualization of tumors or sites of inflammation where target integrins are overexpressed.

Conclusion

G-Pen-GRGDSPCA is a potent and selective tool for the investigation of integrin signaling. Its cyclic nature ensures high affinity and stability, providing a reliable means to activate integrindependent pathways. The protocols and data presented here offer a framework for researchers to utilize this peptide to unravel the complex roles of integrins in health and disease.



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